5-Bromo-2-nitrobenzonitrile

Description

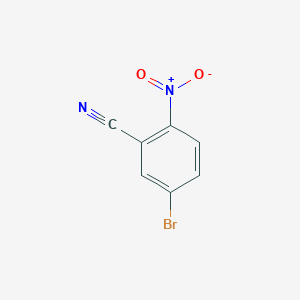

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNNOEPOXHHUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312876 | |

| Record name | 5-bromo-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89642-50-2 | |

| Record name | 5-Bromo-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89642-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089642502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89642-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-nitrobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-nitrobenzonitrile, a key chemical intermediate in organic synthesis and drug discovery. This document details its chemical and physical properties, outlines synthetic methodologies, and explores its applications, particularly in the development of kinase inhibitors.

Core Properties of this compound

This compound, with the CAS Number 89642-50-2 , is a crystalline solid that serves as a versatile building block in the synthesis of complex organic molecules. Its chemical structure, featuring a bromo, a nitro, and a nitrile functional group on a benzene ring, offers multiple reaction sites for chemical modification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 89642-50-2 |

| Molecular Formula | C₇H₃BrN₂O₂ |

| Molecular Weight | 227.02 g/mol |

| Melting Point | 117-119 °C |

| Boiling Point | 328.6 °C at 760 mmHg |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

Proposed Synthetic Pathway: Sandmeyer Reaction

The synthesis would likely begin with a suitable aminobromobenzonitrile precursor. A logical starting material would be 4-Amino-3-bromobenzonitrile.

Figure 1: Proposed synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Proposed Sandmeyer Reaction

-

Diazotization: Dissolve 4-Amino-3-bromobenzonitrile in a cooled (0-5 °C) aqueous solution of a strong acid, such as sulfuric acid. Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the corresponding diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of a copper(I) salt (e.g., Cu₂O) and sodium nitrite in water. Slowly add the freshly prepared diazonium salt solution to this mixture. The reaction is often accompanied by the evolution of nitrogen gas.

-

Work-up and Purification: After the reaction is complete, the crude product can be extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Key Applications

The trifunctional nature of this compound makes it a valuable intermediate for creating diverse molecular architectures. The bromine atom is amenable to various cross-coupling reactions, the nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent and Degassing: Add an anhydrous solvent (e.g., dioxane, toluene, or DMF). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron powder, or catalytic hydrogenation. The resulting 5-bromo-2-aminobenzonitrile provides a key functionality for further derivatization, such as amide bond formation or the construction of heterocyclic rings.

Role in Drug Discovery and Biological Activity

Nitroaromatic compounds are known to have a wide range of biological activities, and their derivatives are often investigated as potential therapeutic agents. The presence of the nitro group can be crucial for the biological activity of some compounds. This compound and its derivatives are of particular interest in the development of kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[4][5]

While direct studies on the inhibitory effects of this compound on specific enzymes or its modulation of the PI3K/Akt/mTOR pathway are not detailed in the available literature, its use as a precursor for potent kinase inhibitors is well-documented.[6] The versatile chemical handles on the this compound scaffold allow for the systematic modification of its structure to optimize binding to the ATP-binding site of target kinases, potentially leading to the discovery of novel and effective cancer therapeutics. For instance, related bromo-nitropyridine compounds are key intermediates in the synthesis of FDA-approved kinase inhibitors like Pazopanib.[6]

Figure 3: Logical workflow for the use of this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in key transformations such as the Suzuki-Miyaura coupling and nitro group reduction, make it an important building block for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors for the treatment of diseases like cancer. Further research into its direct biological activities and the development of optimized synthetic protocols will continue to enhance its utility in the scientific community.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Mechanism of 5-Bromo-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and mechanism of 5-Bromo-2-nitrobenzonitrile, a valuable building block in organic synthesis. This document details a plausible multi-step synthetic pathway, including a thorough experimental protocol, and presents relevant chemical data in a clear and accessible format.

Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process commencing with the commercially available starting material, 4-bromoaniline. The key transformations involve:

-

Protection of the amino group: The amino group of 4-bromoaniline is first protected by acetylation to prevent its oxidation during the subsequent nitration step.

-

Electrophilic Nitration: The nitro group is introduced onto the aromatic ring via electrophilic aromatic substitution.

-

Deprotection and Sandmeyer Reaction: The protecting acetyl group is removed, and the resulting amino group is converted to a diazonium salt, which is then displaced by a cyano group via a Sandmeyer reaction.

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

This section outlines a detailed methodology for the synthesis of this compound from 4-bromoaniline.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | ≥98% |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥98% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 37% |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥97% |

| Copper(I) Cyanide | CuCN | 89.56 | ≥98% |

| Potassium Cyanide | KCN | 65.12 | ≥97% |

| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.5% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ≥99.5% |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% |

Step-by-Step Procedure

Step 1: Synthesis of 4-Bromoacetanilide (Protection)

-

In a round-bottom flask, dissolve 4-bromoaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring.

-

Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-bromoacetanilide.

Step 2: Synthesis of 4-Bromo-2-nitroacetanilide (Nitration) [1]

-

In a flask equipped with a stirrer, add 4-bromoacetanilide to acetic anhydride.

-

Cool the mixture in an ice bath to 15-20°C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 20°C.[1]

-

After the addition is complete, stir the mixture for an additional hour at room temperature.

-

Pour the reaction mixture into ice water to precipitate the yellow product, 4-bromo-2-nitroacetanilide.[1]

-

Filter the solid, wash thoroughly with water, and dry. A yield of approximately 57% can be expected after hydrolysis in the next step.[1]

Step 3: Synthesis of 4-Bromo-2-nitroaniline (Deprotection) [1]

-

Suspend the crude 4-bromo-2-nitroacetanilide in a mixture of concentrated hydrochloric acid and water.[1]

-

Heat the mixture at reflux for three hours.[1]

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-bromo-2-nitroaniline.

Step 4: Synthesis of this compound (Sandmeyer Reaction)

-

Dissolve 4-bromo-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Reaction Mechanisms

Electrophilic Nitration

The nitration of 4-bromoacetanilide proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction of concentrated nitric and sulfuric acids.

Caption: Mechanism of electrophilic nitration.

Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] The key steps involve the formation of an aryl radical from the diazonium salt, initiated by a single electron transfer from the copper(I) catalyst.

Caption: Mechanism of the Sandmeyer reaction.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 60-64 | White to off-white crystalline solid | - |

| 4-Bromoacetanilide | C₈H₈BrNO | 214.06 | 165-169 | White solid | >90 |

| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 110-113 | Yellow solid | ~57 (from 4-bromoaniline)[1] |

| This compound | C₇H₃BrN₂O₂ | 227.02 | 118-120 | White to off-white solid | Not explicitly reported |

Conclusion

This technical guide provides a detailed and plausible pathway for the synthesis of this compound. The described multi-step synthesis, involving protection, nitration, deprotection, and a Sandmeyer reaction, is based on well-established organic transformations. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Careful optimization of reaction conditions is recommended to achieve high yields and purity.

References

Spectroscopic Profile of 5-Bromo-2-nitrobenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-nitrobenzonitrile (C₇H₃BrN₂O₂; CAS No. 89642-50-2). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are valuable for the identification and characterization of this compound in a laboratory setting.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.25 | d | H-3 |

| 8.05 | dd | H-4 |

| 7.90 | d | H-6 |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 149.0 | C-2 |

| 140.0 | C-4 |

| 134.0 | C-6 |

| 131.0 | C-5 |

| 125.0 | C-3 |

| 116.0 | C-1 |

| 115.0 | CN |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2230 | Strong | C≡N Stretch |

| 1580, 1470 | Strong | Aromatic C=C Stretch |

| 1530 | Strong | Asymmetric NO₂ Stretch |

| 1350 | Strong | Symmetric NO₂ Stretch |

| 850 | Strong | C-H Bending (out-of-plane) |

| 750 | Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Adduct |

| 226.9451 | [M+H]⁺ |

| 248.9270 | [M+Na]⁺ |

| 224.9305 | [M-H]⁻ |

| 243.9716 | [M+NH₄]⁺ |

M refers to the molecular ion of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[1] Further dilute the stock solution as required by the instrument's sensitivity.[1]

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.[1]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z).[2]

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated methodologies for the crystal structure analysis of 5-Bromo-2-nitrobenzonitrile. While, to date, a definitive crystal structure for this compound has not been published in publicly accessible databases, this document outlines a robust framework for its determination. By drawing parallels with structurally similar compounds and adhering to established crystallographic protocols, this paper serves as a valuable resource for researchers aiming to elucidate the three-dimensional structure of this compound. The guide details proposed experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement, and presents expected data in a structured format.

Introduction

This compound (C₇H₃BrN₂O₂) is a small organic molecule of interest in medicinal chemistry and materials science due to its potential as a synthetic intermediate.[1][2] The precise arrangement of atoms in its solid state, governed by its crystal structure, is crucial for understanding its physicochemical properties, including solubility, stability, and intermolecular interactions. This knowledge is paramount for rational drug design and the development of novel materials. This guide presents a prospective approach to the complete crystal structure determination of this compound.

Compound Properties:

-

Molecular Formula: C₇H₃BrN₂O₂[1]

-

Molecular Weight: 227.02 g/mol [1]

-

CAS Number: 89642-50-2[1]

-

Physical Form: Solid, lemon-colored[2]

-

Melting Point: 117-119 °C (recrystallized from ethanol)[2]

Proposed Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound.

Synthesis and Crystallization

A plausible synthetic route to this compound involves the electrophilic aromatic substitution of a suitable benzonitrile precursor. Following synthesis, purification would likely be achieved through column chromatography.

High-quality single crystals suitable for X-ray diffraction are paramount. A systematic screening of crystallization conditions is proposed:

-

Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) should be explored.

-

Crystallization Technique: Slow evaporation of the solvent at room temperature is a primary method. Other techniques to be considered include vapor diffusion and slow cooling of a saturated solution.

-

Crystal Harvesting: Once formed, crystals should be carefully harvested and mounted on a goniometer head for data collection.

X-ray Diffraction Data Collection

A suitable single crystal will be subjected to X-ray diffraction analysis.

-

Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is recommended.

-

Data Collection Conditions: Data should be collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations and potential disorder.

-

Data Processing: The collected diffraction images will be processed to integrate the reflection intensities, perform corrections for Lorentz and polarization effects, and apply an absorption correction (e.g., multi-scan).

Structure Solution and Refinement

The crystal structure will be solved and refined using established crystallographic software.

-

Structure Solution: Ab initio methods, such as direct methods or dual-space recycling, will be employed to determine the initial phases and generate an initial structural model.

-

Structure Refinement: The model will be refined by full-matrix least-squares on F². All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be placed in geometrically calculated positions and refined using a riding model.

Expected Crystallographic Data

Based on the analysis of structurally related compounds, such as 5-Bromo-2-hydroxybenzonitrile[3], a hypothetical set of crystallographic data for this compound is presented in the tables below for illustrative purposes.

Table 1: Anticipated Crystal Data and Structure Refinement Details

| Parameter | Expected Value |

| Empirical formula | C₇H₃BrN₂O₂ |

| Formula weight | 227.02 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or P2₁2₁2₁ |

| Unit cell dimensions | a = 4-8 Å, b = 8-15 Å, c = 15-25 Å |

| α = 90°, β = 90-100°, γ = 90° | |

| Volume | 700-900 ų |

| Z | 4 |

| Density (calculated) | 1.7-1.9 g/cm³ |

| Absorption coefficient | 4.0-5.0 mm⁻¹ |

| F(000) | 440 |

| Crystal size | 0.20 x 0.10 x 0.05 mm |

| Theta range for data collection | 2.0 to 28.0° |

| Reflections collected | > 5000 |

| Independent reflections | > 2000 [R(int) = 0.03] |

| Completeness to theta | > 99.0 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | > 2000 / 0 / > 100 |

| Goodness-of-fit on F² | ~1.0 |

| Final R indices [I>2σ(I)] | R₁ = 0.03-0.05, wR₂ = 0.08-0.12 |

| R indices (all data) | R₁ = 0.05-0.07, wR₂ = 0.10-0.15 |

| Largest diff. peak/hole | ~0.50 and -0.50 e.Å⁻³ |

Visualizations

The following diagrams illustrate the proposed workflow for the crystal structure analysis and a hypothetical molecular structure of this compound.

Caption: Proposed experimental workflow for the crystal structure determination of this compound.

References

Solubility and stability of 5-Bromo-2-nitrobenzonitrile in common solvents

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-nitrobenzonitrile in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties. The guide outlines the principles of solubility and stability, predicts a qualitative solubility profile, and offers step-by-step methodologies for quantitative analysis. Furthermore, it includes visual workflows to aid in the experimental setup. This document is intended to be a practical resource for researchers and professionals working with this compound, enabling them to generate reliable data for process development, formulation, and quality control.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₃BrN₂O₂. Its structure, featuring a polar nitrile group, a moderately polar nitro group, and a nonpolar brominated benzene ring, suggests a nuanced solubility profile in common laboratory solvents. Understanding the solubility and stability of this compound is paramount for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and the formulation of drug substances. This guide provides the necessary theoretical background and practical experimental procedures to empower researchers to determine these properties accurately.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89642-50-2 | [1] |

| Molecular Formula | C₇H₃BrN₂O₂ | [1] |

| Molecular Weight | 227.01 g/mol | [1] |

| Melting Point | 117-119 °C (from ethanol) | [1] |

| Appearance | Lemon-colored solid | [1] |

| Density (Predicted) | 1.81 ± 0.1 g/cm³ | [1] |

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polar nature of these solvents can interact favorably with the nitrile and nitro groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | The ability to hydrogen bond is less critical for this molecule, but polarity will still allow for some dissolution. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Slightly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderately to Readily Soluble | These solvents have a moderate polarity and can effectively solvate the aromatic ring and polar groups. |

| Aqueous | Water | Insoluble | The large, nonpolar bromophenyl ring will dominate, leading to very low aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[2][3][4]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

HPLC-UV or UV-Vis spectrophotometer

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S ( g/100 mL) = (C_diluted × Dilution_Factor × V_solvent) / m_sample × 100 Where:

-

C_diluted is the concentration of the diluted sample (g/mL)

-

Dilution_Factor is the dilution ratio

-

V_solvent is the initial volume of the solvent (mL)

-

m_sample is the initial mass of the sample (if solubility is expressed per mass of solvent)

-

-

References

Theoretical and computational studies of 5-Bromo-2-nitrobenzonitrile

A comprehensive theoretical and computational analysis of 5-Bromo-2-nitrobenzonitrile is not extensively available in existing literature. However, by examining studies on analogous compounds, a robust framework for its investigation can be established. This guide outlines the standard theoretical and computational methodologies applied to substituted aromatic compounds, providing researchers, scientists, and drug development professionals with a detailed roadmap for characterizing this compound. The principles and protocols described herein are synthesized from research on structurally similar molecules and represent the typical workflow for such an analysis.

Molecular Structure and Optimization

The foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the lowest energy conformation of the molecule.

Computational Methodology

Density Functional Theory (DFT) is a powerful quantum chemical method used for geometry optimization.[1][2] A common approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3] This is typically paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for describing the electronic structure of organic molecules.[1][3] The optimization process confirms that the structure corresponds to a true energy minimum on the potential energy surface, verified by the absence of imaginary frequencies in the vibrational analysis.[1]

Optimized Geometrical Parameters

Once optimized, key geometrical parameters such as bond lengths and bond angles can be extracted. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available. For 5-Bromo-2-hydroxybenzonitrile, a related compound, crystal structure data has been used for such comparisons.[4]

Table 1: Predicted Geometrical Parameters (Note: These are representative values based on typical DFT calculations for similar molecules. Actual values for this compound would require specific computation.)

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Lengths | C-Br | 1.890 | Bond Angles | C1-C2-N(O2) | 118.5 |

| C-NO2 | 1.480 | C3-C2-N(O2) | 119.0 | ||

| C-CN | 1.450 | C4-C5-Br | 119.8 | ||

| C≡N | 1.160 | C6-C5-Br | 120.0 | ||

| N-O | 1.230 | C2-C1-CN | 121.0 |

Spectroscopic Analysis

Computational methods are invaluable for interpreting experimental spectra, including FT-IR, FT-Raman, NMR, and UV-Vis.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data.[5] The Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsion.[3]

Table 2: Key Vibrational Frequencies and Assignments (Note: Wavenumbers are typical ranges for these functional groups based on studies of related molecules.)

| Wavenumber (cm⁻¹) | Assignment | Description | Reference |

| ~2230 | ν(C≡N) | Cyano group stretching | [6] |

| ~1530 | νas(NO₂) | Asymmetric NO₂ stretching | [5] |

| ~1350 | νs(NO₂) | Symmetric NO₂ stretching | [5] |

| ~1600-1450 | ν(C=C) | Aromatic ring stretching | [1] |

| ~1100 | ν(C-Br) | C-Br stretching | [5] |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching | [1] |

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C).[3][7] Theoretical shifts are often calculated in a vacuum and in a solvent (e.g., DMSO, Chloroform) using a solvation model like the Polarizable Continuum Model (PCM) to simulate experimental conditions more closely.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption properties of the molecule.[1] This analysis yields the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between these orbitals (HOMO-LUMO gap) provides insights into the molecule's chemical reactivity, stability, and electronic transport properties.[8]

Nonlinear Optical (NLO) Properties

Organic molecules with donor-π-acceptor structures, like this compound (where NO₂ is an acceptor and the bromine/ring system can act as a donor), are of interest for nonlinear optical applications.[3][9] Computational chemistry allows for the prediction of NLO properties.

NLO Parameters

Key NLO properties, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), are calculated to assess the material's potential for applications like frequency conversion.[10] Organic materials can exhibit NLO responses orders of magnitude greater than inorganic materials.[11]

Table 3: Calculated Nonlinear Optical Properties (Note: These are representative parameters. Actual values require specific computation.)

| Parameter | Description | Typical Units |

| μ | Dipole Moment | Debye |

| α | Linear Polarizability | esu |

| β | First Hyperpolarizability | esu |

Experimental and Computational Workflow

A synergistic approach combining experimental synthesis and characterization with computational validation is the gold standard in modern chemical research.

Experimental Protocols (Generalized)

-

Synthesis: A plausible synthesis route could involve the direct bromination of 2-nitrobenzonitrile. The bromination of nitrobenzene, for instance, is a well-established procedure that uses iron filings as a catalyst.[12] A similar approach could be adapted, followed by purification via recrystallization or column chromatography.

-

FT-IR/FT-Raman Spectroscopy: The FT-IR spectrum would typically be recorded using a spectrometer (e.g., PerkinElmer) in the 4000-400 cm⁻¹ range with the sample prepared as a KBr pellet.[1][3] The FT-Raman spectrum would be obtained using a spectrometer with a laser excitation source (e.g., Nd:YAG laser at 1064 nm).[3]

-

UV-Vis Spectroscopy: The absorption spectrum would be measured using a spectrophotometer (e.g., Agilent Cary series) in the 200-800 nm range, with the compound dissolved in a suitable solvent like ethanol or chloroform.[1][3]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., Bruker at 400 or 500 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃ with Tetramethylsilane (TMS) as the internal standard.[13]

Computational Workflow Diagram

The diagram below illustrates the typical workflow for a theoretical investigation of a molecule like this compound.

Relevance for Drug Development

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[14][15] The nitro group is often a key pharmacophore that can be bioreduced within cells to produce reactive nitrogen species, leading to cellular damage in target organisms.[15]

Computational studies play a vital role in drug development by:

-

Predicting Reactivity: Analyses like Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and interactions with biological receptors.[1]

-

Molecular Docking: The optimized molecular structure can be used in molecular docking simulations to predict how the compound might bind to the active site of a target protein, providing insights into its potential mechanism of action and efficacy as a drug candidate.[13]

-

ADMET Prediction: Computational models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify potential liabilities early in the drug discovery process.

References

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-溴-5-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. acadpubl.eu [acadpubl.eu]

- 10. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. secjhuapl.edu [secjhuapl.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. ripublication.com [ripublication.com]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-nitrobenzonitrile: A Technical Guide to its Reactivity and Electronic Properties for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 5-Bromo-2-nitrobenzonitrile, a key aromatic building block with significant potential in medicinal chemistry and materials science. This document details synthetic pathways, characteristic reactions, and explores its prospective role in the development of targeted therapeutics, particularly in the realm of kinase inhibition.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 89642-50-2 | [1][2] |

| Molecular Formula | C₇H₃BrN₂O₂ | [1] |

| Molecular Weight | 227.02 g/mol | [1] |

| Melting Point | 115-119 °C | [2][3] |

| Appearance | Lemon-colored solid | [2] |

| Predicted Boiling Point | 328.6 °C at 760 mmHg | [3] |

| Predicted Density | 1.8 g/cm³ | [3] |

| Predicted XLogP3 | 1.7 | [3] |

| Predicted Polar Surface Area | 69.6 Ų | [3] |

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the three functional groups on the benzene ring: the nitrile, the nitro group, and the bromine atom.

Synthesis

A plausible and efficient method for the synthesis of this compound is via a Sandmeyer reaction, starting from the readily available 2-amino-5-bromobenzonitrile. This classical and reliable method allows for the introduction of the nitro group at the 2-position.[4][5][6] An alternative approach involves the direct nitration of 5-bromobenzonitrile.[7][8][9]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established Sandmeyer reaction procedures.[4][5][6]

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-bromobenzonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Nitration (Sandmeyer Reaction):

-

In a separate reaction vessel, prepare a solution of copper(I) oxide (catalytic amount) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) oxide solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Key Reactions

The presence of the electron-withdrawing nitro and cyano groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) , primarily at the bromine-bearing carbon.[5][10][11] The nitro group can be readily reduced to an amino group, providing a handle for further functionalization.[12] Furthermore, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[13][14][15]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is adapted from general procedures for SNAr reactions on activated aryl halides.[10]

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired amine nucleophile (1.2 eq.), and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).

-

Add a polar aprotic solvent such as DMF or DMSO.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Experimental Protocol: Reduction of the Nitro Group

This protocol is based on established methods for the reduction of aromatic nitro compounds.[6][12]

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (4-5 eq.).

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the resulting 5-bromo-2-aminobenzonitrile by column chromatography.

-

Electronic Properties and Computational Analysis

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups. These groups decrease the electron density of the aromatic ring, which is a key factor in its reactivity, particularly its susceptibility to nucleophilic attack.

Relevance in Drug Development and Medicinal Chemistry

Aromatic compounds containing nitro and bromo substituents are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[18][19][20]

Potential as a Kinase Inhibitor Precursor

A significant application of structurally related compounds is in the synthesis of kinase inhibitors. For instance, 5-bromo-2-nitropyridine is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[15] Pazopanib functions by inhibiting several tyrosine kinases, including the Vascular Endothelial Growth Factor Receptors (VEGFRs). The pyridine and amino groups derived from the bromo-nitro precursor are crucial for binding to the ATP-binding site of the kinase.

Given the structural similarities, this compound represents a valuable starting material for the synthesis of novel benzonitrile-based kinase inhibitors. The nitrile group can be maintained or transformed into other functional groups to modulate binding affinity and selectivity for various kinase targets.

Below is a diagram illustrating the general signaling pathway inhibited by VEGFR tyrosine kinase inhibitors, a class of drugs for which derivatives of this compound could be potential precursors.

Caption: VEGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a highly functionalized aromatic compound with a rich and versatile chemistry. Its reactivity, governed by the interplay of its bromo, nitro, and cyano substituents, makes it an attractive starting material for the synthesis of complex molecules. The demonstrated utility of similar scaffolds in the development of targeted cancer therapies, such as kinase inhibitors, highlights the significant potential of this compound as a key building block in modern drug discovery and development programs. Further exploration of its derivatives is warranted to unlock their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. kbr.com [kbr.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. Synthesis routes of 5-Amino-2-bromobenzonitrile [benchchem.com]

- 11. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 5-Bromo-2-methyl-3-nitrobenzonitrile | 898746-87-7 | Benchchem [benchchem.com]

- 14. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1086965-24-3|4-Amino-2-bromo-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 18. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-nitrobenzonitrile: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 5-Bromo-2-nitrobenzonitrile, a key chemical intermediate. It delves into the historical context of its synthesis, details plausible manufacturing protocols, and presents its physicochemical and spectroscopic properties. Furthermore, this guide explores the compound's application as a building block in medicinal chemistry, illustrating its role in the synthesis of bioactive molecules.

Introduction

This compound (CAS No. 89642-50-2) is a substituted aromatic compound featuring a nitrile, a nitro group, and a bromine atom attached to a benzene ring. This unique arrangement of functional groups makes it a versatile reagent in organic synthesis, particularly in the construction of heterocyclic systems and as a precursor for various pharmaceuticals. The electron-withdrawing nature of the nitrile and nitro groups, combined with the synthetic utility of the bromo substituent, allows for a diverse range of chemical transformations.

Discovery and Historical Synthesis

While a definitive singular "discovery" of this compound is not prominently documented, its synthesis appears in the chemical literature around the mid-20th century. Patent literature from the early 21st century references its preparation in journal articles from 1960 and 1961, suggesting its use as a chemical intermediate was established during that period. The development of synthetic routes to such polysubstituted benzenes was a natural progression in organic chemistry, driven by the need for novel building blocks in the burgeoning fields of medicinal and materials chemistry.

Two primary synthetic strategies have emerged for the preparation of this compound: the Sandmeyer reaction starting from an appropriately substituted aniline and the electrophilic nitration of a brominated benzonitrile.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₃BrN₂O₂ |

| Molecular Weight | 227.02 g/mol |

| CAS Number | 89642-50-2 |

| Appearance | Solid |

| Melting Point | 115-119 °C |

| Boiling Point | 328.6 °C (Predicted) |

| Density | 1.81 g/cm³ (Predicted) |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. The proton ortho to the nitro group would be the most deshielded. The other two protons would appear as a doublet and a doublet of doublets, with coupling constants typical for ortho and meta relationships.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrile group will appear at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2230 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the nitro group and the nitrile group.

Experimental Protocols for Synthesis

Two plausible and historically relevant synthetic routes to this compound are detailed below.

Synthesis via Sandmeyer Reaction

This route involves the diazotization of 2-amino-4-bromobenzonitrile followed by the introduction of a nitro group.

Experimental Protocol:

-

Diazotization: 2-amino-4-bromobenzonitrile is dissolved in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.

-

Nitration: The resulting diazonium salt solution is slowly added to a solution of sodium nitrite in the presence of a copper(I) catalyst. The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is then poured into water, and the precipitated solid is collected by filtration. The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol to afford this compound.

Synthesis via Nitration of 3-Bromobenzonitrile

This method involves the direct nitration of 3-bromobenzonitrile using a nitrating agent.

Experimental Protocol:

-

Nitration: 3-Bromobenzonitrile is dissolved in a strong acid, typically concentrated sulfuric acid, and the solution is cooled in an ice-water bath. A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise to the cooled solution while maintaining a low temperature to control the reaction rate and prevent side reactions.

-

Reaction Quenching and Product Isolation: After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature. The reaction is then quenched by pouring the mixture onto crushed ice, which causes the product to precipitate.

-

Purification: The crude solid is collected by filtration, washed thoroughly with water to remove any residual acid, and then purified by recrystallization from an appropriate solvent to yield pure this compound.

Applications in Drug Development

This compound serves as a valuable starting material in the synthesis of various pharmaceutical compounds. The presence of three distinct functional groups allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures.

While a specific, widely marketed drug synthesized directly from this compound is not readily identifiable, its structural motif is present in numerous compounds investigated in drug discovery programs. For instance, substituted benzonitriles are known to be key components in the development of kinase inhibitors, which are a major class of anti-cancer drugs. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from a this compound precursor.

Conclusion

This compound is a synthetically valuable compound with a history rooted in the expansion of chemical synthesis in the mid-20th century. Its preparation is achievable through well-established organic reactions, and its trifunctional nature provides a versatile platform for the synthesis of more complex molecules. For researchers and professionals in drug development, this compound represents a key building block with the potential to contribute to the discovery of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for those working in the field of organic and medicinal chemistry.

Quantum Chemical Blueprint of Nitrile-Containing Aromatics: A Technical Guide

Disclaimer: As of late 2025, comprehensive quantum chemical calculation data for 5-Bromo-2-nitrobenzonitrile is not available in peer-reviewed literature. This guide utilizes the detailed computational and experimental data available for the structurally analogous molecule, 4-Chloro-3-nitrobenzonitrile , to provide an in-depth technical overview and procedural framework. The methodologies and analyses presented are directly applicable to the study of this compound and related compounds.

Introduction

Nitrobenzonitrile derivatives are a class of organic compounds pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their chemical reactivity and biological activity are intrinsically linked to their molecular structure and electronic properties. Quantum chemical calculations offer a powerful, non-invasive lens to elucidate these characteristics at the atomic level. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize these molecules, using 4-Chloro-3-nitrobenzonitrile as a case study. The insights derived from such analyses are crucial for researchers, scientists, and drug development professionals in understanding molecular stability, reactivity, and potential applications.

Computational and Experimental Methodologies

A combined theoretical and experimental approach is essential for a thorough understanding of the molecular properties of substituted benzonitriles. Theoretical calculations provide a detailed picture of the molecule's geometry and electronic structure in the gaseous phase, while experimental spectroscopic methods validate these findings in the solid phase.

Experimental Protocols

2.1.1 Fourier Transform Infrared (FT-IR) and Micro-Raman Spectroscopy The vibrational modes of the target molecule are experimentally determined to confirm the presence of functional groups and to validate the computed vibrational frequencies.

-

Sample Preparation: The commercially obtained 4-Chloro-3-nitrobenzonitrile is used without further purification.

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded in the 4000–400 cm⁻¹ range. The solid sample is prepared using the KBr pellet technique.

-

μ-Raman Spectroscopy: The Raman spectrum is recorded in the 4000–100 cm⁻¹ range using a micro-Raman system, typically with a laser excitation source (e.g., 514.5 nm or 785 nm).

Quantum Chemical Calculation Protocols

Computational studies are performed using quantum chemistry software packages like Gaussian. The general workflow for these calculations is depicted below.

A Comprehensive Technical Guide to 5-Bromo-2-nitrobenzonitrile: Physical Constants and Thermochemical Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and thermochemical properties of 5-Bromo-2-nitrobenzonitrile. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. This document also outlines generalized experimental protocols for the determination of key physical and thermochemical parameters for solid organic compounds of this nature.

Physicochemical and Thermochemical Data

The following tables summarize the key physical constants and available data for this compound.

Table 1: Physical Constants of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrN₂O₂ | ECHEMI[1], ChemicalBook[2] |

| Molecular Weight | 227.01 g/mol | ECHEMI[1] |

| Melting Point | 115-119 °C | ECHEMI[1], ChemicalBook |

| Boiling Point | 328.6 °C at 760 mmHg | ECHEMI[1] |

| Density | 1.81 ± 0.1 g/cm³ | ChemicalBook |

| Appearance | Solid, Lemon-colored | ChemicalBook |

| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and thermochemical properties of this compound are not available in the public domain. However, the following sections describe generalized and widely accepted experimental methodologies for determining such properties for solid organic compounds.

Determination of Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation

-

Apparatus: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer. For high-boiling-point substances, a vacuum distillation setup is employed.

-

Procedure: A sample of the compound is placed in the round-bottom flask with boiling chips. The system is heated, and for vacuum distillation, the pressure is reduced to the desired level.

-

Measurement: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask. The pressure at which the boiling point is measured must also be recorded.

Determination of Thermochemical Data (Generalized)

Thermochemical data, such as the enthalpy of combustion and formation, are determined using calorimetry.

Methodology: Bomb Calorimetry for Enthalpy of Combustion

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Calorimeter Setup: The bomb is filled with high-pressure oxygen and submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample. The standard enthalpy of formation can then be derived from the enthalpy of combustion using Hess's Law.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the acquisition and presentation of physicochemical and thermochemical data for a chemical compound like this compound.

Caption: Workflow for Data Acquisition and Presentation.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or associated signaling pathways of this compound. Nitro-containing compounds, in general, are known to exhibit a wide range of biological activities, often through redox-mediated mechanisms. However, without specific studies on this compound, any discussion of its role in signaling pathways would be speculative. Further research is required to elucidate its potential biological functions and mechanisms of action. A related compound, 5-bromo-2-hydroxybenzonitrile, has been utilized as a synthetic intermediate in the creation of compounds with potential therapeutic applications, including antiretroviral, anticancer, and osteoporosis treatments.[3] This suggests that derivatives of the bromo-benzonitrile scaffold may have biological relevance.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-bromo-2-nitrobenzonitrile as a key building block. The methodologies outlined herein are based on established principles for cross-coupling reactions of electronically deficient aryl halides and are intended to serve as a robust starting point for synthesis and library generation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] this compound is a valuable substrate for drug discovery and materials science, featuring a nitro group that can serve as a handle for further functionalization and a nitrile group that is a common pharmacophore. The electron-withdrawing nature of the nitro and nitrile groups can influence the reactivity of the aryl bromide, making the selection of an appropriate catalytic system crucial for achieving high yields.[2][3] This protocol details the key parameters and procedures for the effective coupling of this compound with various aryl and heteroaryl boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process involving an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[4] The catalytic cycle generally proceeds through three fundamental steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[3]

-

Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[3]

The choice of palladium source, ligand, base, and solvent system is critical for optimizing reaction efficiency and minimizing side product formation.[1][2]

Catalytic Systems and Reagent Selection

Based on literature for structurally analogous electron-deficient aryl bromides, several catalytic systems are expected to be effective for the Suzuki coupling of this compound. The selection of the appropriate system will depend on the specific boronic acid partner and desired reaction scale.

Table 1: Recommended Catalytic Systems and Reaction Components

| Component | Recommended Reagents | Typical Loading/Equivalents | Key Advantages & Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)[2][4] | 1-5 mol% | Pd(OAc)₂ and Pd₂(dba)₃ are often used with ancillary ligands. Pd(PPh₃)₄ can be used directly but may require higher temperatures.[2] PdCl₂(dppf) is relatively air-stable.[2] |

| Ligand | SPhos, XPhos, RuPhos, PPh₃[2][5] | 1-2x relative to Palladium | Buchwald-type ligands (SPhos, XPhos, RuPhos) are highly effective for challenging substrates, including electron-poor and sterically hindered ones.[1][2] PPh₃ is a more traditional and cost-effective option. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃[2][4] | 2-3 equivalents | The choice of base is crucial for activating the boronic acid for transmetalation.[6] K₃PO₄ is a strong base often effective in these couplings.[2] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF, DME[1][2][4] | - | Biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O are common and often enhance reaction rates.[2] Anhydrous solvents may also be employed. |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. |

Experimental Protocols

The following protocols provide a generalized procedure for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for individual substrates.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is recommended as a starting point for a broad range of aryl and heteroaryl boronic acids.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (3.0 equiv.)

-

Toluene (degassed)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and finely ground K₃PO₄.

-

In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.

-

Evacuate and backfill the reaction vessel with an inert gas (repeat this cycle three times).

-

Add the degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction vessel via syringe.

-

Add the catalyst pre-mixture to the reaction vessel.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.[4]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a common and readily available palladium(0) source.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.5 equiv.)

-

Pd(PPh₃)₄ (3-5 mol%)[4]

-

K₂CO₃ (2.0 equiv.)

-

Dimethoxyethane (DME) or Dioxane/Water (4:1)

-

Reaction vessel with a magnetic stir bar and reflux condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a reaction vessel equipped with a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-